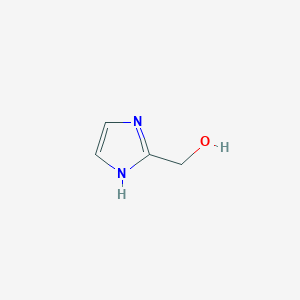

1H-Imidazol-2-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMATQMEHRJKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340729 | |

| Record name | 1H-Imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-26-3 | |

| Record name | 1H-Imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathway for 1H-Imidazol-2-ylmethanol.

An In-depth Technical Guide to the Synthesis of 1H-Imidazol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the most common and efficient synthesis route, which proceeds via the reduction of its corresponding aldehyde, 1H-Imidazole-2-carboxaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic workflow to ensure clarity and reproducibility for researchers in the field.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and direct method for synthesizing this compound involves a two-step process. The first step establishes the C2-functionalized intermediate, 1H-Imidazole-2-carboxaldehyde, through formylation of an appropriate imidazole precursor. The second step involves the selective reduction of this aldehyde to the target primary alcohol. While various methods exist for the initial formylation, a common approach involves the lithiation of a protected imidazole followed by reaction with an electrophilic formylating agent. The subsequent reduction is typically achieved with high efficiency using standard reducing agents.

A notable variation of this pathway involves the direct reduction of 1H-imidazole-2-carboxaldehyde, which is commercially available or can be synthesized from precursors like 2-bromo-1H-imidazole[1]. The direct reduction of the aldehyde is a highly efficient and straightforward method to obtain the target alcohol[2].

Logical Workflow of the Synthesis

The synthesis logically progresses from a readily available imidazole precursor to the final alcohol product through an aldehyde intermediate. This progression allows for clear checkpoints and purification stages, ensuring high purity of the final compound.

Caption: General two-step synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of this compound via the reduction of 1H-Imidazole-2-carboxaldehyde.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 1H-Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | Beige Crystals | 205-207[1][3] |

| Sodium Borohydride | NaBH₄ | 37.83 | White Solid | ~400 (decomposes) |

| This compound | C₄H₆N₂O | 98.10 | Light Yellow Solid | Not specified |

Table 2: Reaction Parameters for the Reduction of 1H-Imidazole-2-carboxaldehyde[2]

| Parameter | Value |

| Starting Material | 1H-Imidazole-2-carboxaldehyde (5.0 g, 52.08 mmol) |

| Reducing Agent | Sodium Borohydride (3.93 g, 104.16 mmol) |

| Molar Ratio (Aldehyde:NaBH₄) | 1 : 2 |

| Solvent | Methanol (50 mL) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 hours |

| Product Yield | 4.0 g (78%) |

| Purification Method | Silica Gel Column Chromatography |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of 1H-Imidazole-2-carboxaldehyde from 2-Bromo-1H-imidazole[1]

This procedure details the formylation of an imidazole precursor to yield the key aldehyde intermediate.

Caption: Experimental workflow for the synthesis of the aldehyde intermediate.

Methodology:

-

Dissolve 2-bromo-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a suitable reaction flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq) over 5 minutes. Stir the mixture at 0 °C for an additional 5 minutes.

-

Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (2.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Stir the resulting reaction mixture for 30 minutes at this temperature.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.0 eq) and allow the mixture to slowly warm to 20 °C over 30 minutes.

-

Quench the reaction by carefully adding water while maintaining the temperature below 20 °C.

-

Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, filter through a pad of silica gel, and concentrate under reduced pressure.

-

Purify the residue using flash chromatography on silica gel to yield 1H-imidazole-2-carboxaldehyde as a light yellow solid (91% yield)[1].

Protocol 2: Reduction of 1H-Imidazole-2-carboxaldehyde to this compound[2]

This protocol describes the final reduction step to obtain the target alcohol.

Caption: Experimental workflow for the reduction of the aldehyde to the alcohol.

Methodology:

-

In a round-bottomed flask, dissolve 1H-imidazole-2-carboxaldehyde (5 g, 52.08 mmol) in methanol (50 mL)[2].

-

Cool the solution to 0 °C in an ice bath[2].

-

Add sodium borohydride (3.93 g, 104.16 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C[2][4].

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 hours[2].

-

Monitor the reaction progress by thin-layer chromatography (TLC)[5][6].

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride (25 mL)[2].

-

Remove the bulk of the solvent (methanol) under reduced pressure using a rotary evaporator[2].

-

Purify the crude product by silica gel column chromatography using 10% methanol in chloroform as the eluent to afford this compound as a light yellow solid (4 g, 78% yield)[2].

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of 1H-Imidazole-2-carboxaldehyde. This method, particularly using sodium borohydride in methanol, is robust, high-yielding, and utilizes readily available reagents. The aldehyde precursor can be efficiently synthesized via methods such as the formylation of 2-bromo-1H-imidazole. The protocols and data presented in this guide offer a solid framework for the successful laboratory-scale production of this compound for applications in research and development.

References

Technical Guide: Physicochemical Properties of 1H-Imidazol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazol-2-ylmethanol (CAS No: 3724-26-3), a heterocyclic alcohol of interest in medicinal chemistry and drug development. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for such characterization. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related imidazole-based compounds.

Chemical Identity and Structure

This compound is a small, polar molecule featuring a central imidazole ring substituted with a hydroxymethyl group at the 2-position. The presence of the imidazole moiety, with its aromatic character and basic nitrogen atoms, alongside a primary alcohol functional group, imparts the molecule with its characteristic chemical reactivity and physical properties.

Chemical Structure:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source/Notes |

| Molecular Formula | C₄H₆N₂O | - |

| Molecular Weight | 98.10 g/mol | [1] |

| Melting Point | >160 °C (decomposes) | [2][3] Recrystallized from methanol/water. |

| Boiling Point | 388.1 °C (Predicted at 760 mmHg) | [1] |

| LogP (Octanol/Water) | -0.8 (Predicted) | - |

| pKa | 13.30 (Predicted) | [4] |

| Solubility | Soluble in methanol and water. | [2][3] Quantitative data not readily available. |

| CAS Number | 3724-26-3 | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, the following sections describe general, well-established methodologies that are applicable to this and similar organic compounds.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. For this compound, a capillary melting point method would be employed.

Methodology:

-

A small, finely powdered sample of dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting temperature.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity. The observation that this compound decomposes above 160 °C suggests that the melting process is accompanied by chemical breakdown.[2][3]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. A standard method for determining solubility involves the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

The solubility is expressed in units such as mg/mL or mol/L. While qualitative reports indicate solubility in methanol and water, precise quantitative data for this compound is not widely published.[2][3]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amphoteric molecule like this compound, which has both acidic (N-H of the imidazole ring) and basic (the second imidazole nitrogen) sites, pKa determination is key to understanding its ionization state at different pH values. Potentiometric titration is a common method for pKa determination.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. The predicted pKa of 13.30 suggests the N-H proton is weakly acidic.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the systematic determination of the key physicochemical properties of a novel compound such as this compound.

Caption: A flowchart illustrating the key stages in the physicochemical characterization of a chemical compound.

Conclusion

This compound is a versatile building block with physicochemical properties that make it an attractive scaffold for further chemical modification and biological evaluation. This guide has summarized the currently available data on its key properties and outlined the standard methodologies for their experimental determination. While predicted values provide useful initial estimates, rigorous experimental characterization is essential for advancing the development of any new chemical entity. The provided workflow offers a systematic approach for researchers to obtain reliable and comprehensive physicochemical data for this compound and its derivatives.

References

- 1. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3724-26-3 CAS MSDS ((1H-IMIDAZOL-2-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CAS#:3724-26-3 | Chemsrc [chemsrc.com]

- 4. (1H-IMIDAZOL-2-YL)-METHANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

1H-Imidazol-2-ylmethanol structural formula and CAS number.

This technical guide provides a comprehensive overview of 1H-Imidazol-2-ylmethanol, including its chemical structure, physicochemical properties, synthesis protocols, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a hydroxymethyl group at the second carbon position. This structure makes it a valuable building block in medicinal chemistry.[1]

Structural Formula:

The chemical structure for this compound is as follows:

CAS Number: 3724-26-3[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | [2][3] |

| Appearance | White to yellow solid | [5] |

| Melting Point | >160 °C (decomposes) | [3][5] |

| Boiling Point | 388.1 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 188.5 ± 23.2 °C | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various routes. A common and effective method involves a two-step process: the formylation of the imidazole ring at the 2-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.[6][7]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a generalized procedure adapted from the synthesis of similar imidazole derivatives.[6][7][8][9]

Step 1: Synthesis of 1H-Imidazole-2-carbaldehyde (Formylation)

-

Preparation: In a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, dissolve 1H-imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the stirred solution while maintaining the temperature at -78 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-imidazole-2-carbaldehyde, which can be purified further if necessary.

Step 2: Synthesis of this compound (Reduction)

-

Dissolution: Dissolve the 1H-imidazole-2-carbaldehyde (1.0 equivalent) from the previous step in methanol in a round-bottomed flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by the slow addition of water.

-

Concentration: Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activity and Applications

Imidazole-containing compounds are of significant interest in drug development due to their wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6][10][11]

Antifungal Mechanism of Action

A key mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, imidazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.

Applications in Drug Development and Research

-

Antifungal Agents: The potential to inhibit fungal growth makes this compound and its derivatives promising candidates for the development of new antifungal drugs.[10]

-

Biomimetic Chemistry: This compound can serve as a precursor for the synthesis of bulky chelating ligands used in biomimetic metal complexes, which model the active sites of metalloproteins.[9]

-

Medicinal Chemistry Scaffold: The imidazole ring is a versatile scaffold that can be further functionalized to explore a wide range of biological targets.[1]

Conclusion

This compound is a compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the imidazole scaffold make it an attractive starting point for the design of novel therapeutic agents, particularly in the realm of antifungal research. The information provided in this guide serves as a foundational resource for researchers and scientists working with this and related compounds.

References

- 1. CAS 3724-26-3: 1H-Imidazole-2-methanol | CymitQuimica [cymitquimica.com]

- 2. 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3724-26-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 3724-26-3 CAS MSDS ((1H-IMIDAZOL-2-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis of 1H-Imidazol-2-ylmethanol: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1H-Imidazol-2-ylmethanol and its N-substituted derivatives. The document details the common starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for comparative analysis of different routes, and logical workflows are visualized to facilitate understanding.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily revolves around the formation and subsequent reduction of an imidazole-2-carboxaldehyde intermediate. The key steps and variations in starting materials are outlined below.

A prevalent and versatile method for synthesizing N-substituted 1H-imidazol-2-ylmethanols involves a three-step sequence:

-

N-Alkylation of Imidazole: The synthesis typically commences with the N-alkylation of the imidazole ring.

-

Formylation at the C2 Position: The crucial carbon-carbon bond is formed by introducing a formyl group at the 2-position of the N-substituted imidazole.

-

Reduction of the Formyl Group: The final step is the reduction of the aldehyde to the desired primary alcohol.

Alternatively, for the parent, unsubstituted this compound, the synthesis can begin with a pre-functionalized imidazole or a heterocyclic precursor that is then converted to the imidazole ring.

Starting Materials and Synthetic Routes: A Quantitative Comparison

The selection of starting materials is contingent upon the desired final product (N-substituted or unsubstituted) and the chosen synthetic route. The following table summarizes the quantitative data associated with various reported methods.

| Target Compound | Starting Material(s) | Key Intermediate | Reagents | Yield | Reference |

| (1-pentyl-1H-imidazol-2-yl)methanol | Imidazole, 1-Bromopentane | 1-pentyl-1H-imidazole, 1-pentyl-1H-imidazole-2-carbaldehyde | NaH, DMF; n-BuLi, DMF; NaBH4, Methanol | Not explicitly stated for overall yield | [1][2] |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | 1-Acetyladamantane | 4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazole-2-carbaldehyde | Br2, Methanol; Isopropylamine; Formamide, NaOH; LiAlH4, THF | 28% (overall, 5 steps) | [3] |

| (1-Methyl-1H-imidazol-2-yl)methanol Derivatives | 2-Acyl-1-methyl-1H-imidazoles | - | Organometallic reagents or Sodium borohydride | High yields reported for reduction step | [4] |

| 4-Alkyl-5-cyclohexylmethyl-1H-imidazol-2-yl)methanols | 1,3-Dihydroimidazole-2-thiones | N,N-dimethylsulfamoylimidazoles | H2O2; Dimethylsulfamoyl chloride; n-BuLi, DMF; NaBH4 | Not explicitly stated for overall yield | [5][6] |

| 1H-Imidazole-2-carboxaldehyde (precursor) | 2-Bromo-1H-imidazole | - | i-PrMgCl, n-BuLi, DMF | 91% | [7] |

| 1H-Imidazole-2-carboxaldehyde (precursor) | Imidazole | 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole | Triethylamine, Benzoyl chloride; H2, Pd/C; HCl | 67-77% | [8] |

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and serve as a guide for laboratory implementation.

Method 1: Synthesis of N-Substituted this compound via N-Alkylation, Formylation, and Reduction

This method is exemplified by the synthesis of (1-pentyl-1H-imidazol-2-yl)methanol.[1][2]

Step 1: N-Alkylation - Synthesis of 1-Pentyl-1H-imidazole [1][2]

-

Materials: Imidazole, 1-Bromopentane, Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous N,N-Dimethylformamide (DMF) or Toluene.

-

Procedure:

-

Suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.

-

To the stirred suspension, add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

After the addition is complete, add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-pentyl-1H-imidazole, which can be further purified by vacuum distillation.

-

Step 2: Formylation - Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde [1][2]

-

Materials: 1-Pentyl-1H-imidazole, n-Butyllithium (n-BuLi), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Reduction - Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol [1][2]

-

Materials: 1-Pentyl-1H-imidazole-2-carbaldehyde, Sodium borohydride (NaBH4), Methanol.

-

Procedure:

-

Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-pentyl-1H-imidazol-2-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.

-

Method 2: Synthesis from 1,3-Dihydroimidazole-2-thiones[5][6]

This route provides access to substituted 1H-Imidazol-2-ylmethanols starting from imidazole-2-thiones.

-

Step 1: Desulfurization: The 1,3-Dihydroimidazole-2-thione is desulfurized using hydrogen peroxide in an acidic or neutral medium to yield the corresponding 1H-imidazole.

-

Step 2: N-Protection: The resulting imidazole is protected, for example, with a dimethylsulfamoyl group by reaction with dimethylsulfamoyl chloride.

-

Step 3: Lithiation and Formylation: The protected imidazole undergoes lithiation at the C2 position followed by formylation with DMF.

-

Step 4: Reduction and Deprotection: The formyl group is reduced to a hydroxymethyl group, and the protecting group is subsequently removed to yield the target alcohol.

Method 3: Synthesis of the Parent this compound via Imidazole-2-carboxaldehyde

The synthesis of the parent compound can be achieved by first preparing imidazole-2-carboxaldehyde, followed by its reduction.

Synthesis of Imidazole-2-carboxaldehyde from 2-Bromo-1H-imidazole [7]

-

Materials: 2-Bromo-1H-imidazole, Isopropylmagnesium chloride (i-PrMgCl), n-Butyllithium (n-BuLi), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 2-bromo-1H-imidazole (1.0 equivalent) in anhydrous THF, slowly add a solution of i-PrMgCl in THF (1.0 equivalent) at 0 °C.

-

Continue stirring at this temperature for 5 minutes.

-

Add a hexane solution of n-BuLi (2.0 equivalents) dropwise, keeping the temperature below 20 °C.

-

Stir for 30 minutes at this temperature.

-

Add dry DMF (1.0 equivalent) and allow the mixture to warm to 20 °C over 30 minutes.

-

Quench the reaction with water.

-

Separate the organic and aqueous phases, and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, filter through a silica gel pad, and concentrate.

-

Purify the residue by flash chromatography to afford imidazole-2-carboxaldehyde.

-

Reduction of Imidazole-2-carboxaldehyde

The reduction of imidazole-2-carboxaldehyde to this compound can be carried out using standard reducing agents like sodium borohydride in an alcoholic solvent, analogous to the procedure described in Method 1, Step 3.

Signaling Pathways and Experimental Workflows

The logical flow of the primary synthetic strategies is depicted in the following diagrams.

Caption: General synthetic pathway for N-substituted 1H-Imidazol-2-ylmethanols.

Caption: Synthetic route starting from 1,3-Dihydroimidazole-2-thiones.

Caption: Synthesis of the parent this compound from 2-Bromo-1H-imidazole.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Characterization of 1H-Imidazol-2-ylmethanol: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 1H-Imidazol-2-ylmethanol. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes data from a structurally related and well-characterized derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, as a reference. The methodologies and expected spectral features are detailed to aid in the analysis and confirmation of this compound and similar compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for the characterization of a representative substituted (1H-imidazol-2-yl)methanol derivative. These values provide a foundational reference for researchers working with similar molecular scaffolds.

Table 1: 1H NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in CDCl3

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.57 | s | Imidazole H-5 |

| 4.69 | s | -CH2OH |

| 4.58 | bs | -OH |

| 4.55 | spt | -CH(CH3)2 |

| 2.00 | bs | Adamantyl CH |

| 1.81 | d | Adamantyl CH2 |

| 1.73 | s | Adamantyl CH2 |

| 1.42 | d | -CH(CH3)2 |

s = singlet, d = doublet, spt = septet, bs = broad singlet

Table 2: 13C NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in CDCl3 [1]

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | Imidazole C-2 |

| 145.3 | Imidazole C-4 |

| 109.1 | Imidazole C-5 |

| 56.7 | -CH2OH |

| 47.2 | -CH(CH3)2 |

| 42.3 | Adamantyl CH |

| 36.9 | Adamantyl C |

| 33.4 | Adamantyl CH2 |

| 28.6 | Adamantyl CH2 |

| 23.7 | -CH(CH3)2 |

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands for Imidazole Derivatives

| Wavenumber (cm-1) | Functional Group |

| 3300-2500 (broad) | O-H stretch (alcohol), N-H stretch (imidazole) |

| 3150-3100 | C-H stretch (aromatic) |

| 1670-1600 | C=N stretch (imidazole ring) |

| 1550-1450 | C=C stretch (imidazole ring) |

| 1100-1000 | C-O stretch (primary alcohol) |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives typically follow a well-established synthetic route.

Synthesis of (1H-Imidazol-2-yl)methanol Derivatives

A common synthetic pathway involves the formylation of an N-substituted imidazole followed by the reduction of the resulting aldehyde.[2][3]

1. Formylation of the Imidazole Ring:

-

Lithiation: An N-substituted imidazole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. An organolithium reagent, typically n-butyllithium, is added dropwise to deprotonate the C2 position of the imidazole ring.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, which introduces the formyl group at the C2 position. The reaction is allowed to warm to room temperature and then quenched, typically with an aqueous solution of ammonium chloride.

2. Reduction of the Formyl Group:

-

The 2-formylimidazole intermediate is dissolved in a protic solvent, such as methanol or ethanol, and cooled in an ice bath.

-

A reducing agent, commonly sodium borohydride, is added portion-wise.

-

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water.

-

The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The resulting free induction decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Note on 13C NMR of Imidazoles: Tautomerization in the imidazole ring can sometimes lead to broadened or missing signals for the ring carbons in solution-state 13C NMR spectra.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the sample is placed on the ATR crystal of an FT-IR spectrometer. For solid samples, a KBr pellet can also be prepared.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm-1.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups to confirm the presence of key structural features such as the O-H, N-H, C-H, C=N, and C-O bonds.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1H-Imidazol-2-ylmethanol

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the burgeoning potential of the 1H-Imidazol-2-ylmethanol core in modern medicinal chemistry.

The quest for novel therapeutic agents is a cornerstone of modern medicine, and the exploration of versatile chemical scaffolds is paramount to this endeavor. Among these, the imidazole ring system has long been recognized for its prevalence in biologically active molecules.[1][2] This technical guide focuses on a particularly promising, yet elegantly simple starting point: This compound . This document serves as an in-depth resource, elucidating its synthetic pathways, potential therapeutic applications, and the experimental protocols crucial for its evaluation.

Synthesis and Derivatization: Building the Foundation

The synthetic accessibility of this compound and its derivatives is a key advantage for its use in medicinal chemistry. The core structure can be efficiently synthesized and subsequently functionalized at multiple positions, allowing for the creation of diverse chemical libraries for biological screening.

A common synthetic approach involves a two-step process starting from a suitable N-substituted imidazole.[2] The first step is the introduction of a formyl group at the C2 position, typically achieved through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The subsequent reduction of the aldehyde to the primary alcohol yields the desired this compound derivative.[2]

Experimental Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol

This protocol details a representative synthesis of an N-alkylated this compound derivative.

Step 1: N-Alkylation of Imidazole

-

Materials: Imidazole, 1-bromopentane, potassium carbonate (K₂CO₃), toluene.

-

Procedure: To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2 equivalents). Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed. After completion, cool the mixture to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to obtain 1-pentyl-1H-imidazole.[2]

Step 2: Formylation of 1-pentyl-1H-imidazole

-

Materials: 1-pentyl-1H-imidazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF).

-

Procedure: Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour. Add DMF (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 1-pentyl-1H-imidazole-2-carbaldehyde.

Step 3: Reduction to (1-pentyl-1H-imidazol-2-yl)methanol

-

Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, methanol, sodium borohydride (NaBH₄).

-

Procedure: Dissolve the aldehyde (1 equivalent) in methanol and cool to 0 °C. Add NaBH₄ (1.5 equivalents) portion-wise. Stir the reaction mixture for 2-3 hours at room temperature, monitoring by TLC. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography to yield (1-pentyl-1H-imidazol-2-yl)methanol.[2]

Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

Potential Therapeutic Applications

The this compound scaffold is a versatile building block for the development of therapeutic agents across several key areas of medicinal chemistry. The imidazole core can interact with various biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions, while the hydroxymethyl group provides a handle for further derivatization or can participate in key binding interactions.

Antifungal Activity

A significant area of application for imidazole-based compounds is in the development of antifungal agents.[3] Many of these compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron in the active site of CYP51, disrupting its function.[5]

Ergosterol Biosynthesis Inhibition Pathway

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.

While specific MIC values for this compound itself are not widely reported, derivatives have shown potent antifungal activity.

| Compound Class | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida albicans | 0.125 | [3] |

| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida glabrata (resistant) | 0.25 | [3] |

| Substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Trichophyton sp., Microsporum sp., Candida stellatoidea | 0.2 - 7.0 | [6] |

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents.[7][8] Derivatives of this compound have the potential to act as inhibitors of various enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many imidazole-based inhibitors.[10][11]

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Potential inhibition points of imidazole derivatives in the PI3K/Akt/mTOR pathway.

Numerous studies have reported the cytotoxic activity of imidazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 1H-benzo[d]imidazol-1yl) pyridin-2-yl) derivatives | HBL-100 (Breast) | 82.07 | [5] |

| 1H-benzo[d]imidazol-1yl) pyridin-2-yl) derivatives | HeLa (Cervical) | 126.13 | [5] |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 | [7] |

| Imidazolone derivatives | HepG2 (Liver), HeLa (Cervical), CaCo-2 (Colon), MCF-7 (Breast) | 2.2 - 65.3 | [1] |

| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids | Multiple cancer cell lines | 7.82 - 21.48 | [12] |

Key Experimental Protocols

The evaluation of the medicinal chemistry potential of this compound derivatives relies on robust and reproducible experimental protocols.

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: A typical workflow for screening the anticancer activity of new compounds.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Protocol: Broth Microdilution for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).[17]

-

Compound Dilution: Serially dilute the this compound derivative in a 96-well microtiter plate using the broth medium.[17]

-

Inoculation: Inoculate each well with the standardized fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[17]

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives, particularly in the antifungal and anticancer arenas, underscore its significance in medicinal chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity. Further investigation into structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the development of next-generation therapies based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility and Stability of 1H-Imidazol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 1H-Imidazol-2-ylmethanol (CAS No: 3724-26-3), a key heterocyclic building block in medicinal chemistry and drug development. Understanding these fundamental physicochemical properties is critical for its effective handling, formulation, and application in research and development. While specific quantitative data for this compound is not extensively published, this guide extrapolates from data on structurally similar compounds and outlines detailed experimental protocols for its determination.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a molecular weight of 98.10 g/mol .[1] Its structure, featuring a hydrophilic alcohol group and a polar imidazole ring, suggests its solubility and stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O | [1] |

| Molecular Weight | 98.10 g/mol | [1] |

| Melting Point | >160 °C (decomposes) | [2] |

| Boiling Point | 388.1 ± 25.0 °C at 760 mmHg | [2] |

| LogP | -1.17 |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various laboratory applications, from chemical reactions to biological assays. The presence of both a hydrogen bond donor (-OH) and acceptor (imidazole nitrogen) in this compound suggests its potential for solubility in a range of solvents.

Qualitative Solubility

Based on the properties of structurally related compounds such as (1-pentyl-1H-imidazol-2-yl)methanol, it is anticipated that this compound is soluble in polar organic solvents like methanol, ethanol, and chloroform. Its solubility in water is expected to be moderate to sparingly soluble. For instance, the related compound 1H-Imidazol-4-ylmethanol hydrochloride is reported to be soluble in water at 50 mg/mL.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Acetone | 25 | Data not available | Data not available | e.g., Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound are the kinetic and thermodynamic (shake-flask) solubility assays.

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Detection: Measure the turbidity of the solutions using a nephelometer. Alternatively, filter or centrifuge the samples to remove any precipitate and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.

-

Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in experimental settings. The imidazole ring is known to be susceptible to certain degradation pathways.

Potential Degradation Pathways

Based on the chemical structure and information on related imidazole compounds, the following degradation pathways are plausible for this compound:

-

Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening or other transformations.

-

Oxidation: The imidazole ring can be prone to oxidation, which may be initiated by exposure to air (autoxidation) or oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.

Quantitative Stability Data

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Data not available | To be determined |

| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Data not available | To be determined |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | Data not available | To be determined |

| Thermal | - | 48 h | 80 °C (solid) | Data not available | To be determined |

| Photolytic | ICH Q1B conditions | - | - | Data not available | To be determined |

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat (e.g., at 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat (e.g., at 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C for solid, 60 °C for solution).

-

Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A C18 reverse-phase column with a gradient of an aqueous buffer and an organic solvent is a common starting point. Detection can be performed by UV-Vis and/or mass spectrometry to identify and quantify the degradants.

Recommended Storage and Handling

Based on the potential instabilities of imidazole-containing compounds, the following storage and handling procedures are recommended for this compound:

-

Temperature: For long-term storage, it is advisable to store the compound in a cool (2-8 °C), dry place.

-

Atmosphere: To minimize oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

-

Light: Protect from light by storing in an amber vial or in a dark place.

-

Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. The pH of buffered solutions should be maintained near neutral (pH 6-8) if compatible with the intended application.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is sparse in the public domain, the provided experimental protocols offer a clear path for researchers to generate this critical information. Proper assessment of these properties will ensure the integrity and reliable application of this important chemical building block in research and drug development.

References

A Technical Guide to 1H-Imidazol-2-ylmethanol Hydrochloride for Researchers and Drug Development Professionals

Introduction: 1H-Imidazol-2-ylmethanol hydrochloride is a heterocyclic organic compound belonging to the imidazole family. The imidazole ring is a crucial structural motif found in many biologically active molecules, including the amino acid histidine.[1][2] This makes imidazole derivatives, such as this compound hydrochloride, valuable building blocks in medicinal chemistry and drug development.[2] Their ability to engage in various biological interactions makes them attractive for designing novel therapeutic agents.[2] The hydrochloride salt form often enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental handling and biological assays.[3]

Commercial Suppliers

This compound hydrochloride is available from several chemical suppliers that cater to the research and development market. These suppliers offer various grades and quantities of the compound. Notable suppliers include:

-

Thermo Scientific™: Offers the compound under its Maybridge portfolio, typically at 97% purity.[4][5]

-

Santa Cruz Biotechnology, Inc.: Lists the compound among its chemical offerings.[6]

-

Fluorochem: Provides the product with a stated purity of 97%.

-

CymitQuimica: A distributor for Fluorochem products.

-

GlobalChemMall: Lists various imidazole derivatives, including related compounds.[7]

-

BLD Pharm: Includes (1H-Imidazol-2-yl)methanol and its hydrochloride salt in their product catalog.[8]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound hydrochloride, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 116177-22-1 | [6] |

| Molecular Formula | C₄H₇ClN₂O | [6] |

| Molecular Weight | 134.56 g/mol | [6][9] |

| Purity | ≥97% | [4] |

| Melting Point | 118-120 °C | [6] |

| SMILES | C1=CN=C(N1)CO.Cl | [4][6] |

| InChI Key | FEORNCWZOSTSRO-UHFFFAOYSA-N |

Experimental Protocols

While specific experimental protocols for the direct application of this compound hydrochloride are proprietary to individual research endeavors, general methodologies for the synthesis of related imidazole-containing compounds are well-documented. These protocols provide a foundational understanding for researchers working with this class of molecules.

General Synthesis of Substituted (Imidazol-2-yl)methanol Compounds:

A common synthetic route involves the reduction of a corresponding imidazole-2-carboxaldehyde or a related ester. The following is an illustrative protocol adapted from procedures for analogous compounds.[1][10][11]

Objective: To synthesize a substituted (1H-imidazol-2-yl)methanol derivative via reduction.

Materials:

-

A substituted 1H-imidazole-2-carboxaldehyde or 1H-imidazole-2-carboxylate ester.

-

Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)).[1][11]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol).[1][11]

-

Deionized water.

-

Saturated aqueous ammonium chloride (for quenching LiAlH₄).

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Solvents for extraction (e.g., ethyl acetate or dichloromethane).

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting imidazole derivative in the appropriate anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the reaction's exothermicity, especially with potent reducing agents like LiAlH₄.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₄ or LiAlH₄) portion-wise to the stirred solution.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Quenching: Carefully quench the reaction. For NaBH₄, this can be done by the slow addition of water. For LiAlH₄, the reaction is typically quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, or by using a saturated solution of sodium sulfate decahydrate.[11]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) dropwise. The hydrochloride salt will precipitate and can be collected by filtration.

Caption: A generalized workflow for the chemical synthesis of (1H-Imidazol-2-yl)methanol derivatives.

Role in Drug Discovery and Development

The imidazole moiety is a versatile scaffold in medicinal chemistry due to its steric and electronic properties, and its ability to act as a proton donor and acceptor. Imidazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antifungal, anticancer, anti-inflammatory, and antiviral agents.[2] this compound hydrochloride serves as a synthon, a molecular building block, for the construction of more complex molecules with potential biological activity.

The core structure can be modified at several positions to modulate its physicochemical properties and biological target affinity. For instance, the nitrogen atoms of the imidazole ring can act as ligands for metal ions in metalloenzymes, a key interaction for many enzyme inhibitors.[1] The hydroxyl group of the methanol substituent provides a reactive handle for further chemical elaboration, such as esterification or etherification, to create libraries of related compounds for structure-activity relationship (SAR) studies.[3]

Caption: Logical flow from a chemical synthon to a potential drug candidate in pharmaceutical R&D.

References

- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. fishersci.ie [fishersci.ie]

- 6. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. globalchemmall.com [globalchemmall.com]

- 8. 3724-26-3|(1H-Imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 9. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Predicted Molecular Properties and LogP of 1H-Imidazol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted molecular properties and the octanol-water partition coefficient (LogP) of 1H-Imidazol-2-ylmethanol. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical characteristics of this compound. This document presents quantitative data in structured tables, details established experimental protocols for LogP determination, and includes visualizations of key relationships and workflows.

Predicted Molecular and Physicochemical Properties

This compound (CAS No: 3724-26-3) is a heterocyclic compound with a molecular structure that imparts specific chemical and physical characteristics relevant to its potential applications in medicinal chemistry and organic synthesis. A summary of its key predicted molecular and physicochemical properties is presented below.

Core Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H6N2O | [1][2][3] |

| Molecular Weight | 98.10 g/mol | [1][3][4] |

| Exact Mass | 98.048012819 Da | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1=CN=C(N1)CO | [3] |

| InChI Key | ZOMATQMEHRJKLO-UHFFFAOYSA-N | [3][5] |

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| LogP (Octanol-Water Partition Coefficient) | -1.17, -0.8 | [1][5] |

| pKa | 13.30 ± 0.10 | |

| Boiling Point | 388.1 ± 25.0 °C at 760 mmHg | [5][6] |

| Melting Point | >160 °C (decomposes) | [5][6] |

| Density | 1.3 ± 0.1 g/cm³ | [1][5] |

| Water Solubility | Data not explicitly found, but the low LogP suggests high water solubility. | |

| Polar Surface Area (PSA) | 48.9 Ų | [1][3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

LogP of this compound

The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery and development, providing insight into a molecule's lipophilicity and its likely absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the predicted LogP values are consistently negative, indicating a hydrophilic nature.

| Prediction Method | Predicted LogP | Source |

| ChemSrc Prediction | -1.17 | [5] |

| XLogP3 | -0.8 | [1] |

| XLogP3-AA (PubChem) | -0.8 | [3] |

The negative LogP values suggest that this compound will preferentially partition into the aqueous phase rather than the lipid phase, which has significant implications for its formulation and biological activity.

Experimental Protocols for LogP Determination

Shake-Flask Method (OECD Guideline 107)

This is the traditional and most widely recognized method for LogP determination.

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then measured to calculate the partition coefficient.

Detailed Methodology:

-

Preparation of Solvents: Both n-octanol and water must be of high purity. The n-octanol should be saturated with water, and the water should be saturated with n-octanol prior to the experiment. This is achieved by shaking the two solvents together for 24 hours and then allowing them to separate.

-

Preparation of the Test Solution: A stock solution of this compound is prepared in either water or n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: A defined volume of the stock solution is added to a separatory funnel containing a known volume of the other solvent (either water-saturated n-octanol or n-octanol-saturated water). The volumes are chosen to ensure that there is enough of the compound in both phases for accurate measurement.

-

Equilibration: The separatory funnel is shaken vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (typically 25 °C). The mixture is then allowed to stand undisturbed for at least 24 hours to ensure complete phase separation.

-

Phase Separation and Analysis: After separation, the two phases are carefully collected. The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The LogP is the base-10 logarithm of this ratio:

-

P = C_octanol / C_water

-

LogP = log10(P)

-

HPLC Method (OECD Guideline 117)

This method is faster and requires less material than the shake-flask method. It is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP.

Principle: The retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase is proportional to its hydrophobicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.

Detailed Methodology:

-

HPLC System and Column: A standard HPLC system with a UV detector is used. The column is a reversed-phase column, typically a C18 or C8.

-

Mobile Phase: The mobile phase is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The composition is typically isocratic.

-

Calibration: A series of reference compounds with accurately known LogP values that span the expected LogP of the test substance are injected into the HPLC system. The retention time (t_R) for each reference compound is recorded.

-

Determination of Dead Time: The column dead time (t_0) is determined by injecting a non-retained compound, such as thiourea.

-

Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: A calibration curve is generated by plotting the log(k') of the reference compounds against their known LogP values. A linear regression analysis is performed to obtain the equation of the line.

-

Analysis of this compound: The test compound, this compound, is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.

-

Calculation of LogP: The capacity factor (k') for this compound is calculated. The LogP is then determined using the equation of the calibration curve.

Visualizations

The following diagrams illustrate key conceptual relationships and a typical experimental workflow.

Caption: Relationship between molecular properties and LogP.

Caption: Experimental workflow for the Shake-Flask method.

References

- 1. rc.usf.edu [rc.usf.edu]

- 2. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated Protocol for the Selective Reduction of 1H-imidazole-2-carboxaldehyde to 2-(hydroxymethyl)-1H-imidazole

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive application note provides a detailed, validated protocol for the efficient and selective reduction of 1H-imidazole-2-carboxaldehyde to its corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole. This transformation is a critical step in the synthesis of numerous pharmacologically active molecules and functional materials. We present two robust methodologies: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation. This guide offers a deep dive into the causality behind experimental choices, self-validating system checks, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction